N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride
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Overview
Description
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C25H26ClN3O4S and its molecular weight is 500.01. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modifications
Research into the condensation reactions involving similar compounds has led to the development of various heterocyclic compounds with potential pharmacological activities. For instance, the cyclocondensation of ethyl 3-aryl-2-cyano-2-butenoates with benzylideneanilines, closely related to the chemical structure , yields 1,4,6-triaryl-2-oxo-1,2,5,6-tetrahydropyridine-2-carbonitriles, demonstrating the versatility of such structures in synthesizing complex molecules with potential biological activities (Cholakova & Ivanov, 1988).
Antitubulin Agents and Anticancer Activity
Compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold, like the one of interest, have shown significant antiproliferative activity against various cancer cell lines. Specifically, derivatives containing the 3′,4′,5′-trimethoxyanilino moiety have demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptotic cell death in cancer cells. This suggests a potential application of such compounds in cancer therapy (Romagnoli et al., 2020).
Material Science Applications
In material science, polyimides derived from diamines containing bulky-flexible triaryl pyridine pendent groups, similar to the core structure of the compound , have been synthesized. These materials exhibit excellent solubility in various solvents and high thermal stability, making them potential candidates for high-performance polymer applications (Ghaemy & Khajeh, 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure and properties have been characterized
Pharmacokinetics
Predicted data from the us environmental protection agency’s episuite suggests that the compound has a log kow (octanol-water partition coefficient) of 162 , indicating moderate lipophilicity This could potentially influence the compound’s absorption and distribution within the body
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S.ClH/c1-30-20-11-17(12-21(31-2)23(20)32-3)24(29)27-25-19(13-26)18-9-10-28(15-22(18)33-25)14-16-7-5-4-6-8-16;/h4-8,11-12H,9-10,14-15H2,1-3H3,(H,27,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTMAULBVHKGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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